3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Description
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Properties
IUPAC Name |
3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c25-18(21-10-14-4-2-8-27-14)24-7-1-3-13(12-24)9-16-22-17(23-26-16)15-11-19-5-6-20-15/h2,4-6,8,11,13H,1,3,7,9-10,12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQLOIOYYBUWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=CS2)CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 315.36 g/mol. The structure includes a piperidine ring, a thiophene moiety, and an oxadiazole derivative, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. The synthesized compounds often exhibit greater activity against Gram-positive bacteria compared to Gram-negative strains. For instance, compounds similar to the one have shown effectiveness against Staphylococcus aureus and Bacillus cereus in disc diffusion assays .
Table 1: Antimicrobial Activity of Related Oxadiazole Compounds
| Compound | Target Organism | Activity (MIC µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.62 |
| Compound B | Bacillus cereus | 10.00 |
| Compound C | Escherichia coli | 25.00 |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been investigated extensively. In vitro studies indicate that compounds with similar structural features can inhibit cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). Notably, certain derivatives have demonstrated IC50 values lower than traditional chemotherapeutics like 5-Fluorouracil, suggesting promising efficacy .
Table 2: Cytotoxicity Profiles Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Comparison with 5-FU |
|---|---|---|---|
| Compound D | HUH7 | 10.1 | Better |
| Compound E | MCF7 | 18.78 | Comparable |
| Compound F | HCT116 | 20.0 | Less effective |
The biological activity of the compound is believed to stem from its ability to interact with specific molecular targets within microbial and cancer cells. For example, oxadiazole derivatives have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in both bacterial and cancer cells . This inhibition can lead to cell cycle arrest and apoptosis in susceptible cell lines.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Ahsan et al. synthesized a series of oxadiazole derivatives and evaluated their antimicrobial properties against various pathogens. The results indicated that compounds with thiophene substitutions exhibited enhanced activity against Gram-positive bacteria compared to their counterparts lacking such modifications .
- Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects of similar compounds on liver cancer cell lines (HUH7). The findings revealed that several derivatives not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .
Q & A
Q. What structural features of this compound are critical for its potential biological activity?
The compound contains three key heterocyclic motifs:
- A piperidine ring substituted with a carboxamide group, which enhances conformational flexibility and hydrogen-bonding potential .
- A 1,2,4-oxadiazole moiety linked to a pyrazinyl group, contributing to π-π stacking interactions and metabolic stability .
- A thiophene-methyl group , known to modulate lipophilicity and enhance binding to aromatic residue-rich targets (e.g., kinases or GPCRs) . Comparative studies show that replacing the pyrazinyl group with pyridinyl or pyrimidinyl analogs reduces target affinity by 20–40%, highlighting its structural specificity .
Q. What synthetic methodologies are recommended for preparing this compound?
A multi-step synthesis is typical:
- Step 1 : Condensation of pyrazine-2-carbonitrile with hydroxylamine to form the oxadiazole core under reflux in ethanol .
- Step 2 : Alkylation of the oxadiazole with a piperidine derivative using HOBt/TBTU coupling agents in DMF .
- Step 3 : Thiophene-methylation via nucleophilic substitution with 2-(bromomethyl)thiophene in the presence of K₂CO₃ . Purification typically involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and characterization via ¹H/¹³C NMR and HRMS .
Q. How can researchers investigate the compound’s mechanism of action?
- Molecular docking : Screen against databases like PDB or ChEMBL to identify potential targets (e.g., kinases, proteases) .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) for prioritized targets .
- Functional assays : Use cell-based models (e.g., HEK293 or HeLa) to measure inhibition of enzymatic activity or downstream signaling pathways (e.g., MAPK/ERK) .
Advanced Research Questions
Q. How can solubility and permeability challenges be addressed during lead optimization?
- Introduce hydrophilic groups (e.g., -OH, -NH₂) on the piperidine ring or oxadiazole methyl position to improve aqueous solubility .
- Replace the thiophene group with a cyclopropyl-thiophene hybrid to reduce logP while retaining aromatic interactions .
- Use pro-drug strategies : Esterify the carboxamide to enhance membrane permeability, followed by enzymatic cleavage in vivo .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : Confirm regiochemistry of the oxadiazole and thiophene linkages (¹H, ¹³C, and 2D COSY/HSQC) .
- HPLC-MS : Assess purity (>95%) and detect degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions to guide SAR studies .
Q. How should contradictory data in structure-activity relationship (SAR) studies be resolved?
- Case example : If pyrazinyl-to-pyridinyl substitution increases potency in one assay but decreases it in another, perform:
- Competitive binding assays to rule out off-target effects .
- Molecular dynamics simulations to evaluate conformational stability in different binding pockets .
- Validate findings across multiple cell lines or animal models to isolate context-dependent effects .
Q. What strategies mitigate metabolic instability observed in preclinical studies?
- Deuterium incorporation : Replace hydrogen atoms at metabolically vulnerable sites (e.g., benzylic positions on the thiophene-methyl group) .
- Bioisosteric replacement : Substitute the oxadiazole with a 1,2,4-triazole to resist cytochrome P450-mediated oxidation .
- Pharmacokinetic profiling : Monitor half-life (t₁/₂) and clearance rates in rodent models to prioritize analogs .
Q. Which in vivo models are suitable for evaluating therapeutic potential?
- Inflammation : Collagen-induced arthritis (CIA) models to test COX-2 or IL-6 inhibition .
- Oncology : Xenograft models (e.g., HCT-116 colon cancer) to assess tumor growth suppression .
- Dosage considerations : Start with 10–50 mg/kg (oral or intraperitoneal) and adjust based on bioavailability data from LC-MS/MS plasma analysis .
Q. How can cross-reactivity with unrelated targets be minimized?
- Use altered scaffold derivatives (e.g., replace piperidine with azetidine) to reduce off-target binding .
- Perform selectivity screens against panels of 100+ kinases or GPCRs to identify structural motifs causing promiscuity .
Q. What computational tools support SAR for heterocyclic components?
- Quantum mechanical calculations (DFT) : Predict electron density distribution for the oxadiazole and thiophene groups to optimize hydrogen-bonding .
- Free-energy perturbation (FEP) : Simulate the impact of substituent changes (e.g., pyrazinyl vs. pyridinyl) on binding energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
